N-phenyloxolan-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

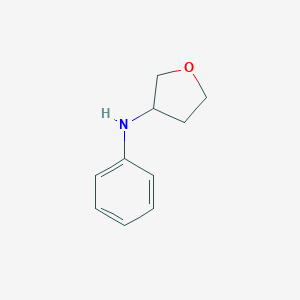

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHIMTVWPDQJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302986 | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162851-41-4 | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162851-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-tetrahydrofuranyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-phenyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for N-phenyloxolan-3-amine, a crucial building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through several key strategies, including reductive amination, direct N-alkylation of aniline, and palladium-catalyzed Buchwald-Hartwig amination. Each method offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and overall efficiency. This document details the experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the formation of the crucial carbon-nitrogen bond between the phenyl group and the 3-position of the oxolane (tetrahydrofuran) ring. The three most prominent and effective methods to achieve this are:

-

Reductive Amination of Tetrahydrofuran-3-one with Aniline: This one-pot reaction involves the formation of an imine intermediate from tetrahydrofuran-3-one and aniline, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity and the commercial availability of the starting materials.

-

N-Alkylation of Aniline with a 3-Substituted Tetrahydrofuran: This classical approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the tetrahydrofuran ring by aniline. The choice of the leaving group (e.g., halide, tosylate) is critical to the success and efficiency of this reaction.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond. It can be applied in two ways: by coupling 3-aminotetrahydrofuran with an aryl halide (e.g., bromobenzene) or by coupling aniline with a 3-halotetrahydrofuran. This method is particularly useful for its broad substrate scope and functional group tolerance.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Reductive Amination | Tetrahydrofuran-3-one, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | Room Temperature | 12 | ~85% |

| N-Alkylation | Aniline, 3-Bromotetrahydrofuran | Potassium carbonate | Acetonitrile | 80 | 24 | ~70% |

| N-Alkylation | Aniline, 3-Iodotetrahydrofuran | Sodium bicarbonate | DMF | 100 | 12 | ~75% |

| Buchwald-Hartwig | 3-Aminotetrahydrofuran, Bromobenzene | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 110 | 18 | ~90% |

| Buchwald-Hartwig | Aniline, 3-Bromotetrahydrofuran | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane | 100 | 24 | ~88% |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods cited in this guide.

Method 1: Reductive Amination

Reaction: Tetrahydrofuran-3-one + Aniline → this compound

Procedure:

-

To a solution of tetrahydrofuran-3-one (1.0 eq) in dichloromethane, aniline (1.1 eq) and acetic acid (1.2 eq) are added.

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: N-Alkylation of Aniline

Reaction: Aniline + 3-Bromotetrahydrofuran → this compound

Procedure:

-

A mixture of aniline (1.0 eq), 3-bromotetrahydrofuran (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared.

-

The reaction mixture is heated to 80 °C and stirred for 24 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography to yield this compound.

Method 3: Buchwald-Hartwig Amination

Reaction: 3-Aminotetrahydrofuran + Bromobenzene → this compound

Procedure:

-

To a flame-dried Schlenk tube are added Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

The tube is evacuated and backfilled with argon.

-

Toluene, 3-aminotetrahydrofuran (1.0 eq), and bromobenzene (1.2 eq) are added via syringe.

-

The reaction mixture is heated to 110 °C and stirred for 18 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to give this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Caption: Reductive amination pathway for this compound synthesis.

Caption: N-Alkylation pathway for this compound synthesis.

Caption: Buchwald-Hartwig amination pathways for this compound synthesis.

N-phenyloxolan-3-amine IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-phenyloxolan-3-amine . The structure of its hydrochloride salt is also commonly referenced in chemical databases.

Chemical Structure:

Image depicting the 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 199.68 g/mol | --INVALID-LINK-- |

| Exact Mass | 199.0763918 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 13 | --INVALID-LINK-- |

Synthesis Protocols

The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds. Two prominent methods are Reductive Amination and Buchwald-Hartwig Amination.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination of oxolan-3-one with aniline.

Materials:

-

Oxolan-3-one (1 equivalent)

-

Aniline (1-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

To a solution of oxolan-3-one in the chosen solvent (DCE or THF), add aniline followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. It is important to control the temperature as the reaction can be exothermic.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] This method could be employed by coupling a 3-halooxolane (e.g., 3-bromooxolane) or an oxolan-3-yl triflate with aniline in the presence of a palladium catalyst and a suitable phosphine ligand.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: General workflow for the synthesis of this compound via reductive amination.

Biological Activity

While specific biological activity data for this compound is not extensively available in the public domain, amine-containing compounds are known to possess a wide range of biological activities. Derivatives of N-substituted amines and related heterocyclic structures have been investigated for various therapeutic applications. For instance, some N-substituted amine derivatives have been evaluated as cholesteryl ester transfer protein (CETP) inhibitors, and others as tubulin polymerization inhibitors.[2][3] Further screening and biological evaluation of this compound would be necessary to determine its specific pharmacological profile.

References

Physical and chemical properties of N-phenyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyloxolan-3-amine, also known as N-phenyl-tetrahydrofuran-3-amine or 3-anilinotetrahydrofuran, is a secondary amine featuring a phenyl group and a tetrahydrofuran ring linked by a nitrogen atom. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the combination of an aromatic amine and a cyclic ether moiety can impart unique physicochemical and biological properties. This document provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a plausible experimental protocol for its synthesis, and predicted spectral data to aid in its identification and characterization.

Chemical and Physical Properties

Currently, experimentally determined physical and chemical property data for this compound is limited in publicly accessible literature. The following tables summarize the computed properties available from chemical databases. It is important to note that these are theoretical predictions and should be confirmed by experimental data.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-phenyl-tetrahydrofuran-3-amine, 3-anilinotetrahydrofuran | PubChem |

| CAS Number | 162851-41-4 | PubChem |

| Molecular Formula | C₁₀H₁₃NO | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| Predicted Boiling Point | 150-151 °C at 11 Torr | ChemicalBook[1] |

| Predicted Density | 1.127 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 4.99 | ChemicalBook[1] |

| Predicted XLogP3 | 1.7 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthesis Route: Reductive Amination

The reaction proceeds by the nucleophilic attack of aniline on the carbonyl carbon of tetrahydrofuran-3-one, followed by dehydration to form an enamine intermediate. The enamine is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product, this compound.

Detailed Experimental Protocol

Materials:

-

Tetrahydrofuran-3-one (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of tetrahydrofuran-3-one in dichloroethane (DCE), add aniline at room temperature.

-

Stir the mixture for 30 minutes to facilitate the formation of the enamine intermediate.

-

Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Predicted Spectral Data

In the absence of experimentally recorded spectra for this compound, the following are predictions based on the known spectral characteristics of its constituent functional groups (secondary aromatic amine, tetrahydrofuran ring, and phenyl group).

¹H NMR Spectroscopy (Predicted)

-

δ 7.20-7.30 (m, 2H): Aromatic protons on the phenyl ring (meta-protons).

-

δ 6.70-6.80 (t, 1H): Aromatic proton on the phenyl ring (para-proton).

-

δ 6.60-6.70 (d, 2H): Aromatic protons on the phenyl ring (ortho-protons).

-

δ 4.00-4.20 (m, 1H): Proton on the carbon bearing the nitrogen atom (C3-H) in the tetrahydrofuran ring.

-

δ 3.80-4.00 (m, 2H): Protons on the carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5-H₂).

-

δ 3.60-3.80 (m, 2H): Protons on the other carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2-H₂).

-

δ 2.00-2.20 (m, 2H): Protons on the carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4-H₂).

-

δ 3.50-4.50 (br s, 1H): N-H proton of the secondary amine. The chemical shift and appearance of this peak can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

δ 147-149: Aromatic carbon attached to the nitrogen atom (C-N).

-

δ 129-130: Aromatic carbons (meta-carbons).

-

δ 117-119: Aromatic carbon (para-carbon).

-

δ 113-115: Aromatic carbons (ortho-carbons).

-

δ 67-69: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2).

-

δ 65-67: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5).

-

δ 55-57: Carbon bearing the nitrogen atom in the tetrahydrofuran ring (C3).

-

δ 34-36: Carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4).

Infrared (IR) Spectroscopy (Predicted)

-

3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.

-

3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

2850-2960 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the tetrahydrofuran ring.

-

1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ (strong): C=C stretching vibrations of the aromatic ring.

-

1250-1350 cm⁻¹ (strong): Aromatic C-N stretching.

-

1050-1150 cm⁻¹ (strong): C-O-C stretching of the tetrahydrofuran ether linkage.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 163.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom to give [M-H]⁺ at m/z = 162.

-

Alpha-cleavage of the tetrahydrofuran ring, leading to fragments corresponding to the loss of parts of the cyclic ether.

-

Fragmentation of the phenyl group.

-

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Its structural similarity to other pharmacologically active aryl amines and tetrahydrofuran-containing compounds suggests that it could be a candidate for screening in various biological assays, particularly in the context of drug discovery.

Conclusion

This compound is a compound with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its predicted properties and a practical, plausible route for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to characterize this molecule fully and explore its potential applications. The provided experimental protocol and predicted spectral data serve as a valuable starting point for researchers interested in synthesizing and studying this compound.

References

N-phenyloxolan-3-amine molecular weight and formula

An In-depth Technical Guide on N-phenyloxolan-3-amine

This technical guide provides comprehensive information on the molecular properties of this compound, targeting researchers, scientists, and professionals in drug development.

Molecular Profile

This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a secondary amine derivative of tetrahydrofuran. The quantitative data for this compound and its common salt form are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO[1] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] |

Proposed Experimental Protocol: Synthesis of this compound

Reaction:

Materials:

-

3-Aminotetrahydrofuran

-

Bromobenzene (or another suitable aryl halide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a dried Schlenk flask is charged with the palladium catalyst, the phosphine ligand, and the base.

-

Addition of Reactants: Anhydrous toluene is added to the flask, followed by 3-aminotetrahydrofuran and bromobenzene.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period of 12-24 hours, or until reaction completion is indicated by a monitoring technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Logical Relationship: Free Base and Hydrochloride Salt

The relationship between this compound (the free base) and its hydrochloride salt is a fundamental acid-base reaction. The free base, containing a basic nitrogen atom, reacts with hydrochloric acid to form the corresponding ammonium salt, which is typically a more stable and water-soluble solid. This conversion is reversible.

Caption: Acid-base equilibrium of this compound.

Experimental Workflow: Proposed Synthesis

The following diagram illustrates a generalized workflow for the proposed synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Caption: Proposed workflow for the synthesis of this compound.

References

Spectroscopic Analysis of N-phenyloxolan-3-amine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for N-phenyloxolan-3-amine, a secondary amine containing a phenyl and an oxolane (tetrahydrofuran) moiety. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While specific experimental data for this compound is not widely published, this guide presents expected spectroscopic values based on the analysis of its constituent functional groups and data from structurally analogous compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.30 | t | 2H | Ar-H (meta) |

| ~6.70 - 6.80 | t | 1H | Ar-H (para) |

| ~6.60 - 6.70 | d | 2H | Ar-H (ortho) |

| ~4.00 - 4.20 | m | 1H | N-CH |

| ~3.80 - 4.00 | m | 2H | O-CH₂ |

| ~3.60 - 3.70 | m | 1H | NH |

| ~3.40 - 3.60 | m | 2H | N-CH-CH₂ |

| ~2.00 - 2.20 | m | 2H | O-CH₂-CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C (C-N) |

| ~129 | Ar-CH (meta) |

| ~117 | Ar-CH (para) |

| ~113 | Ar-CH (ortho) |

| ~68 | O-CH₂ |

| ~55 | N-CH |

| ~48 | N-CH-CH₂ |

| ~35 | O-CH₂-CH₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine)[1][2][3] |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1500 | Strong | C=C Stretch (Aromatic Ring) |

| ~1335 - 1250 | Strong | C-N Stretch (Aromatic Amine)[1] |

| ~1250 - 1020 | Medium | C-N Stretch (Aliphatic Amine)[1] |

| ~1100 - 1000 | Strong | C-O Stretch (Ether) |

| ~910 - 665 | Broad | N-H Wag (Secondary Amine)[1] |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M - C₂H₅]⁺ |

| 106 | High | [C₆H₅NH=CH₂]⁺ |

| 93 | Medium | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

-

Ionization : For a volatile compound like this compound, Electron Ionization (EI) at 70 eV is a common method. For less volatile samples or to obtain a stronger molecular ion peak, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection : The separated ions are detected, and the signal is amplified to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

References

N-phenyloxolan-3-amine CAS number and database information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-phenyloxolan-3-amine, a heterocyclic amine of interest in chemical research and potential drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and available safety information.

Core Compound Information

This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a secondary amine featuring a phenyl group attached to the nitrogen atom of a tetrahydrofuran ring at the 3-position. It exists as a free base and as a hydrochloride salt.

Table 1: Chemical Identification

| Identifier | This compound (Free Base) | This compound hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride |

| CAS Number | 162851-41-4[1] | 1955506-47-4 |

| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₄ClNO |

| Canonical SMILES | C1COCC1NC2=CC=CC=C2 | C1COCC1NC2=CC=CC=C2.Cl |

| InChIKey | IAHIMTVWPDQJOM-UHFFFAOYSA-N[1] | WMXPTYNVGIEQEU-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Data of this compound (Free Base) - Computed

| Property | Value |

| Molecular Weight | 163.22 g/mol [1] |

| Topological Polar Surface Area | 21.3 Ų[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Complexity | 132[1] |

| XLogP3 | 1.8 |

Table 3: Physicochemical Data of this compound hydrochloride - Computed

| Property | Value |

| Molecular Weight | 199.68 g/mol |

| Topological Polar Surface Area | 21.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Complexity | 132 |

Experimental Protocols: Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on general principles of organic synthesis for analogous structures, two primary synthetic routes are proposed: Reductive Amination and N-Arylation.

Logical Workflow for Synthesis

Caption: Proposed synthetic pathways to this compound.

Method 1: Reductive Amination of Tetrahydrofuran-3-one

This is a widely used method for forming C-N bonds.

Reaction Scheme:

Detailed Protocol:

-

Imine Formation:

-

To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add aniline (1.0-1.2 eq).

-

An acid catalyst, such as acetic acid or titanium(IV) isopropoxide, can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques like TLC or GC-MS. Water is a byproduct and may be removed using a Dean-Stark apparatus or a drying agent like magnesium sulfate to drive the equilibrium towards the imine.

-

-

Reduction:

-

Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

-

The reaction is typically stirred at room temperature until the imine is fully consumed.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Method 2: N-Arylation of 3-Aminotetrahydrofuran

This method involves the formation of a bond between the nitrogen of 3-aminotetrahydrofuran and a phenyl group, typically from an aryl halide, using a metal catalyst. The Buchwald-Hartwig amination is a common example.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup:

-

In an oven-dried flask, combine 3-aminotetrahydrofuran (1.0-1.2 eq), phenyl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

An anhydrous solvent, such as toluene or dioxane, is added.

-

-

Reaction:

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the signaling pathways associated with this compound. While the tetrahydrofuran moiety is present in some biologically active molecules and drugs, and N-aryl amines constitute a broad class of compounds with diverse pharmacological properties, the specific effects of combining these two structural features in this compound have not been reported. Further research is required to elucidate any potential pharmacological or toxicological profile.

Safety Information

Detailed toxicological data for this compound is not available. However, based on the constituent parts of the molecule (aniline and tetrahydrofuran), some general precautions should be taken. Aniline is a known toxic substance, and tetrahydrofuran can cause irritation. Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

N-phenyloxolan-3-amine: An Obscure Compound with Limited Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, history, synthesis, and biological activity of N-phenyloxolan-3-amine remains largely unavailable. This compound, identified by the CAS number 162851-41-4, appears to be a chemical entity with minimal presence in published research, hindering the creation of an in-depth technical guide as requested.

What is known about this compound is primarily its basic chemical identity. It is a secondary amine with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The structure consists of a phenyl group attached to the nitrogen atom of an oxolan-3-amine ring, also known as a tetrahydrofuran-3-amine ring. Its existence is noted in various chemical supplier catalogs, indicating its availability for purchase, but this is not accompanied by substantial research data.

Attempts to uncover specific synthesis protocols, historical context of its first preparation, or any investigations into its biological effects have been unsuccessful. Broader searches into related compounds, such as substituted oxolanamine derivatives and the synthesis of 3-amino-oxolane derivatives, also failed to yield specific information about this compound.

The absence of this information in the public domain prevents the fulfillment of the core requirements of an in-depth technical guide for a scientific audience. Consequently, it is not possible to provide:

-

A summary of quantitative data in structured tables.

-

Detailed methodologies for key experiments.

-

Diagrams of signaling pathways or experimental workflows.

It can be inferred that this compound is likely a compound that has been synthesized, possibly as part of a larger chemical library for screening purposes, but has not been the subject of focused, published research. Without access to proprietary industrial data or unpublished academic research, a comprehensive technical guide on its discovery and history cannot be compiled at this time. Further investigation would be contingent on the future publication of research specifically detailing the synthesis and biological evaluation of this particular molecule.

An In-depth Technical Guide to N-phenyloxolan-3-amine and Phenylalanine in the Context of Medicinal Chemistry

Disclaimer: An exhaustive review of current scientific literature reveals no documented synthetic, metabolic, or functional relationship between the specific compound N-phenyloxolan-3-amine and the amino acid phenylalanine. Therefore, this guide provides a comprehensive technical overview of each compound individually, exploring their properties and respective roles within the fields of chemical synthesis and drug discovery.

This compound: A Scrutiny of a Tetrahydrofuran Derivative

This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a heterocyclic compound. While specific biological activity or signaling pathway involvement for this exact molecule is not documented in peer-reviewed literature, its core structure, a substituted 3-aminotetrahydrofuran, is a recognized scaffold in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, based on data from chemical databases.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 162851-41-4 |

| Canonical SMILES | C1COCC1NC2=CC=CC=C2 |

| XLogP3 (Predicted) | 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Table 1: Physicochemical properties of this compound.

Potential Synthetic Protocol

A specific, validated synthesis for this compound is not detailed in readily available literature. However, a plausible and common method for its preparation is the N-arylation of 3-aminotetrahydrofuran with a phenylating agent, such as a phenyl halide, under conditions favorable for Buchwald-Hartwig amination.

Experimental Protocol: Proposed Buchwald-Hartwig Amination for this compound Synthesis

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as Xantphos (1.5 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add bromobenzene (1.0 equivalent) and 3-aminotetrahydrofuran (1.2 equivalents) to the tube, followed by the addition of an anhydrous solvent such as toluene or dioxane (approx. 0.1 M concentration).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired this compound.

Synthetic Workflow Diagram

The proposed synthesis can be visualized as a logical workflow.

Phenylalanine: A Versatile Amino Acid in Drug Discovery

Phenylalanine is an essential α-amino acid fundamental to protein biosynthesis.[1] Beyond its primary biological role, its rigid benzyl side chain and chiral center make it a valuable and frequently used scaffold for the development of novel therapeutics.[2]

Properties and Biological Role

Phenylalanine is a precursor for the synthesis of tyrosine and several key neurotransmitters, including dopamine and norepinephrine.[1]

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number (L-isomer) | 63-91-2 |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N |

| Biological Role | Essential Amino Acid, Protein Synthesis, Neurotransmitter Precursor |

Table 2: Key properties and roles of L-Phenylalanine.

Role as a Scaffold in Medicinal Chemistry

The phenylalanine structure offers three key points for chemical modification: the amine group, the carboxylic acid group, and the phenyl ring. This versatility allows chemists to generate large libraries of derivatives with diverse physicochemical properties and biological activities.[2][3] These derivatives have been explored as potential treatments for a range of diseases, including cancer and HIV.[3]

For example, β-phenylalanine derivatives (where the amino group is on the third carbon) are used as metabolically stable building blocks in the design of anticancer agents targeting enzymes like aminopeptidase N (APN) and eukaryotic elongation factor 2 kinase (eEF2K).[3]

Derivative Design Pathway

The general strategy for using phenylalanine as a scaffold involves selectively modifying its functional groups to interact with specific biological targets.

Conclusion

This compound is a defined chemical structure whose biological functions remain unexplored in public research. Its synthesis is achievable through established organometallic cross-coupling reactions. In contrast, phenylalanine is a ubiquitous and vital amino acid that also serves as a cornerstone scaffold in modern medicinal chemistry, enabling the development of a wide array of therapeutic candidates. While both molecules contain a phenyl group and an amine, the current body of scientific evidence provides no direct connection between them. Future research could potentially uncover a relationship, but as of now, they are best understood as distinct chemical entities within the vast landscape of organic chemistry.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of N-phenyloxolan-3-amine and its Analogs: A Technical Guide

Disclaimer: The compound N-phenyloxolan-3-amine is not extensively characterized in publicly available scientific literature. This guide, therefore, explores the potential biological activities of this molecule by examining structurally related compounds, particularly aminotetrahydrofuran derivatives. The presented data and methodologies are derived from studies on these analogous compounds and should be considered as a predictive framework for the potential activities of this compound.

Introduction

This compound belongs to the class of N-aryl aminotetrahydrofuran derivatives. The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active natural products and synthetic drugs. The presence of an N-phenyl amine substituent at the 3-position of the oxolane ring suggests the potential for diverse pharmacological activities, including but not limited to neuroprotection and antiviral effects. This technical guide will delve into these potential activities by drawing parallels with well-studied analogs.

Potential Neuroprotective Activities

The aminotetrahydrofuran scaffold is present in compounds that exhibit significant neuroprotective properties. A prime example is ANAVEX1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride), a compound that has been investigated for its therapeutic potential in Alzheimer's disease.[1][2]

Mechanism of Action

ANAVEX1-41 is a mixed sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor ligand.[3] Its neuroprotective effects are believed to stem from the synergistic activation of these two pathways, leading to:

-

Reduction of Oxidative Stress: ANAVEX1-41 has been shown to prevent amyloid-beta-induced lipid peroxidation in the hippocampus.[4]

-

Anti-apoptotic Effects: The compound blocks the expression of caspase-3, a key enzyme in the apoptotic cascade.[5]

-

Mitochondrial Protection: It demonstrates protective effects on mitochondrial enzyme complexes I and IV, which are crucial for cellular energy production.

-

Modulation of Intracellular Calcium: Activation of the σ1 receptor regulates calcium mobilization within neuronal cells.[1]

Signaling Pathways

The neuroprotective effects of ANAVEX1-41 are mediated through a complex interplay of signaling pathways initiated by the activation of sigma-1 and muscarinic receptors.

Quantitative Data

The following table summarizes the available quantitative data for ANAVEX1-41 and its analogs.

| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type | Reference |

| ANAVEX1-41 | Sigma-1 Receptor (σ1R) | 18 | - | Radioligand Binding | [3] |

| Muscarinic M1 Receptor | - | 30 | Functional Assay | [3] | |

| ANAVEX2-73 | Sigma-1 Receptor (σ1R) | 4 | - | Radioligand Binding | [3] |

| Muscarinic M1 Receptor | - | 320 | Functional Assay | [3] | |

| ANAVEX3-71 | Sigma-1 Receptor (σ1R) | 0.74 | - | Radioligand Binding | [3] |

| Muscarinic M1 Receptor | - | 21 | Functional Assay | [3] |

Experimental Protocols

Procedure:

-

A Y-shaped maze with three identical arms is used.

-

A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 6-8 minutes).

-

The sequence of arm entries is recorded. An arm entry is defined as all four paws entering the arm.

-

A "spontaneous alternation" is defined as consecutive entries into the three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Procedure:

-

A two-compartment apparatus is used, with one brightly lit and one dark compartment, connected by a door.

-

Acquisition Phase: The mouse is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Phase: After a specified time (e.g., 24 hours), the mouse is returned to the lit compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.

Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Procedure:

-

Brain tissue is homogenized in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.[6]

-

The homogenate is centrifuged, and the supernatant is collected.

-

The supernatant is mixed with a solution of TBA and acid.

-

The mixture is heated (e.g., at 95-100°C) for a specified time to allow for the reaction between MDA and TBA.

-

After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).

-

The concentration of MDA is determined by comparison with a standard curve.

Principle: This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.

Procedure:

-

Cell lysates or tissue homogenates are prepared.

-

The sample is incubated with a buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection).

-

The reaction is incubated at 37°C for a set period.

-

The amount of cleaved product is quantified by measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays).[7][8]

-

The caspase-3 activity is proportional to the signal generated.

Potential Antiviral Activities (HIV Protease Inhibition)

The tetrahydrofuran moiety is a key structural feature of several potent HIV-1 protease inhibitors, most notably Darunavir.[9] This suggests that this compound and its derivatives could potentially be explored for similar antiviral properties.

Mechanism of Action

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into functional proteins. Tetrahydrofuran-containing inhibitors act as competitive inhibitors, binding to the active site of the protease with high affinity and preventing the processing of viral polyproteins. This results in the production of immature, non-infectious viral particles.[5][10]

Signaling Pathway

The mechanism of action is a direct inhibition of the enzyme, thus a "signaling pathway" in the traditional sense is not involved. The workflow of HIV protease inhibition is depicted below.

Quantitative Data

The following table presents the inhibitory activities of Darunavir and some of its analogs against wild-type HIV-1 protease.

| Compound | Ki (nM) | IC50 (nM) | Assay Type | Reference |

| Darunavir | 0.003 - 0.016 | 1.6 - 4.1 | Enzyme Inhibition | [11][12] |

| Analog 5aa | 1.25 | - | Enzyme Inhibition | [11] |

| Analog 5ac | 0.31 | - | Enzyme Inhibition | [11] |

| Analog 5ad | 0.71 | - | Enzyme Inhibition | [11] |

| Analog 5ae | 0.28 | - | Enzyme Inhibition | [11] |

Experimental Protocols

A detailed, multi-step synthesis is typically required, often starting from a chiral precursor. A simplified conceptual workflow is presented.

Note: The actual synthesis involves multiple steps with specific reagents and reaction conditions that are detailed in the cited literature.

Principle: This assay uses a synthetic peptide substrate that is labeled with a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Procedure:

-

Recombinant HIV-1 protease is incubated with the test compound at various concentrations.

-

The fluorogenic substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by plotting the reaction rate against the inhibitor concentration.

Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Procedure:

-

Susceptible host cells (e.g., T-lymphocytes) are infected with HIV-1.

-

The infected cells are cultured in the presence of various concentrations of the test compound.

-

After a few days, the extent of viral replication is quantified. This can be done by:

-

The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined.

Conclusion

Based on the analysis of structurally related compounds, this compound holds the potential for significant biological activities, particularly in the areas of neuroprotection and antiviral therapy. The aminotetrahydrofuran core is a versatile scaffold that can be tailored to interact with various biological targets. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such future research endeavors.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 2. Y-maze spontaneous alternation test [bio-protocol.org]

- 3. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anavex.com [anavex.com]

- 5. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of N-phenyloxolan-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of N-phenyloxolan-3-amine derivatives. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and evaluation of this class of compounds.

Introduction

This compound derivatives are a class of heterocyclic compounds with a core structure consisting of a phenyl group attached to the nitrogen atom of an oxolan-3-amine (also known as 3-aminotetrahydrofuran). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. Analogues of this core structure have been explored for their potential as modulators of central nervous system (CNS) targets, such as dopamine and serotonin receptors, as well as for their activity as kinase inhibitors in oncology. The oxolane ring can serve as a versatile scaffold for introducing chemical diversity, and the N-phenyl group can be readily substituted to explore structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of this compound derivatives can be primarily achieved through two robust and widely used methods in medicinal chemistry: Reductive Amination and Buchwald-Hartwig Amination .

Method 1: Reductive Amination of Oxolan-3-one with Anilines

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a ketone (oxolan-3-one) with an amine (a substituted aniline) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)oxolan-3-amine

-

Reaction Setup: To a solution of oxolan-3-one (1.0 mmol, 86.09 mg) in 1,2-dichloroethane (DCE, 10 mL) is added 4-chloroaniline (1.2 mmol, 153.06 mg).

-

Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 317.9 mg) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). The aqueous layer is extracted with dichloromethane (DCM, 3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(4-chlorophenyl)oxolan-3-amine.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Reductive Amination of Oxolan-3-one with Various Anilines

| Entry | Aniline Derivative | Product | Yield (%) | Reference Analogy |

| 1 | Aniline | This compound | ~85-95% | [1][2] |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)oxolan-3-amine | ~80-90% | [1][2] |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)oxolan-3-amine | ~88-96% | [1][2] |

| 4 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)oxolan-3-amine | ~75-85% | [1][2] |

Note: Yields are estimated based on similar reported reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl halides or triflates with amines. For the synthesis of this compound derivatives, this would involve the reaction of 3-aminooxolane with a substituted aryl halide.

Experimental Protocol: Synthesis of N-(4-methylphenyl)oxolan-3-amine

-

Reaction Setup: A dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg). The tube is evacuated and backfilled with argon.

-

Addition of Reagents: 3-Aminooxolane (1.0 mmol, 87.1 mg), 4-bromotoluene (1.2 mmol, 205.3 mg), and anhydrous toluene (5 mL) are added via syringe.

-

Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(4-methylphenyl)oxolan-3-amine.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Buchwald-Hartwig Amination of 3-Aminooxolane with Various Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) | Reference Analogy |

| 1 | Bromobenzene | This compound | ~70-85% | [3][4][5] |

| 2 | 4-Chlorotoluene | N-(4-methylphenyl)oxolan-3-amine | ~75-90% | [3][4][5] |

| 3 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)oxolan-3-amine | ~65-80% | [3][4][5] |

| 4 | 2-Bromopyridine | N-(pyridin-2-yl)oxolan-3-amine | ~60-75% | [3][4][5] |

Note: Yields are estimated based on similar reported Buchwald-Hartwig amination reactions and may vary depending on the specific substrate, ligand, and reaction conditions.

Visualization of Synthetic Workflows

Caption: General synthetic workflows for this compound derivatives.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound derivatives is emerging, the structural motif is present in compounds targeting various biological systems. The following sections outline potential applications based on the activity of analogous compounds.

Modulation of Dopamine and Serotonin Receptors in CNS Disorders

Arylpiperazines and related N-aryl amine structures are well-known pharmacophores for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia and depression.[6][7][8] The this compound scaffold can be considered a bioisostere of these privileged structures.

Hypothesized Signaling Pathway for a D₂ Receptor Antagonist

Caption: Hypothesized D₂ receptor antagonist signaling pathway.

Kinase Inhibition in Oncology

The N-phenylamine moiety is a common feature in many kinase inhibitors. For instance, several anaplastic lymphoma kinase (ALK) inhibitors incorporate this structural element.[9][10][11] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of certain cancers, including non-small cell lung cancer.

Hypothesized Signaling Pathway for an ALK Inhibitor

Caption: Hypothesized ALK inhibitor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes of reductive amination and Buchwald-Hartwig amination offer efficient and versatile methods for the preparation of a diverse library of derivatives. Based on structural analogies to known drugs, these compounds warrant investigation as modulators of CNS receptors and as kinase inhibitors. The provided protocols and data serve as a foundational guide for researchers to synthesize and explore the biological potential of this interesting class of molecules. Further SAR studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for specific therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies [mdpi.com]

Applications of N-phenyloxolan-3-amine in Medicinal Chemistry: An Overview of a Novel Scaffold

Despite extensive investigation into a wide array of heterocyclic compounds for therapeutic applications, specific documented uses of N-phenyloxolan-3-amine in medicinal chemistry remain largely unpublished in publicly accessible scientific literature. While this particular molecule has not been the focus of significant research, its constituent chemical motifs—the N-phenyl group and the oxolane (tetrahydrofuran) ring—are prevalent in numerous biologically active compounds. This report aims to provide a broader context for the potential applications of this compound by examining the established roles of these fragments in drug discovery and outlining a general synthetic strategy.

Introduction to the this compound Scaffold

This compound, also known as Tetrahydro-N-phenyl-3-furanamine, is a secondary amine featuring a phenyl group and a saturated five-membered oxygen-containing heterocycle. The combination of an aromatic amine with a tetrahydrofuran ring presents an interesting scaffold for medicinal chemists due to the potential for diverse biological interactions and favorable physicochemical properties. The tetrahydrofuran ring, in particular, is a common feature in many natural products and synthetic drugs, often serving as a bioisostere for other cyclic systems or contributing to aqueous solubility and metabolic stability.

Potential Therapeutic Relevance Based on Structural Analogs

While direct data on this compound is scarce, the analysis of structurally related compounds provides insights into its potential therapeutic applications.

Central Nervous System (CNS) Disorders

Derivatives of tetrahydrofuran have been explored as potential agents for treating a range of psychological conditions. For instance, novel tetracyclic tetrahydrofuran derivatives have been synthesized and evaluated for their psychotropic properties, showing affinities for multiple dopaminergic, serotonergic, and adrenergic receptors. This suggests that the oxolane ring can serve as a key pharmacophoric element for CNS-active compounds.

Anticancer Activity

The furan and tetrahydrofuran moieties are present in various compounds with demonstrated anticancer properties. These rings can act as bioisosteres for phenyl groups and contribute to the overall shape and electronic properties of a molecule, influencing its interaction with biological targets. For example, furan-containing chalcones have been studied for their antiproliferative effects.

Antimicrobial Agents

Heterocyclic compounds, including those with furan and amine functionalities, are a rich source of antimicrobial agents. The nitrogen atom of the amine group can be crucial for forming hydrogen bonds with target enzymes or receptors in bacteria and fungi, while the overall molecular structure dictates the spectrum of activity.

General Synthetic Protocols

A general and plausible synthetic route to this compound and its derivatives would likely involve the reductive amination of a tetrahydrofuran-3-one with aniline or a substituted aniline.

Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

Tetrahydrofuran-3-one

-

Aniline

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of tetrahydrofuran-3-one (1.0 eq) in dichloromethane (DCM), add aniline (1.0-1.2 eq).

-

Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and choice of reducing agent, may require optimization.

Visualization of Synthetic Workflow

The general synthetic workflow for this compound can be visualized as follows:

Conclusion

While this compound has not yet emerged as a significant scaffold in published medicinal chemistry research, its structural components are well-represented in a variety of therapeutic agents. The established roles of the N-phenyl and oxolane moieties in CNS disorders, cancer, and infectious diseases suggest that this compound and its derivatives represent a novel and potentially fruitful area for future drug discovery efforts. The straightforward synthesis of this scaffold further enhances its appeal for the generation of compound libraries for biological screening. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this intriguing molecule.

Application Notes and Protocols for N-phenyloxolan-3-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-phenyloxolan-3-amine is a versatile bifunctional building block for organic synthesis. Its structure, featuring a secondary aniline moiety and a tetrahydrofuran (oxolane) ring, offers a unique combination of reactivity and structural features that are valuable in the design and synthesis of novel molecules for pharmaceutical and materials science applications. The secondary amine provides a nucleophilic center for a variety of transformations, while the oxolane ring imparts specific steric and electronic properties, including increased polarity and the potential for hydrogen bonding interactions.

These application notes provide an overview of the potential uses of this compound as a synthetic intermediate and offer detailed protocols for its derivatization.

Application Notes

1. Synthesis of Tertiary Amines via N-Alkylation

This compound can serve as a precursor for the synthesis of a diverse range of tertiary amines through N-alkylation. Tertiary amines are a common structural motif in many biologically active compounds, including analgesics, antihistamines, and antipsychotics. The alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or by reductive amination with aldehydes and ketones. The choice of the alkylating agent allows for the introduction of a wide array of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final products.

2. Synthesis of Amides via N-Acylation

The secondary amine of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. The amide bond is a cornerstone of peptide chemistry and is present in numerous pharmaceutical agents. This reaction allows for the introduction of a variety of acyl groups, leading to the synthesis of potential enzyme inhibitors, receptor ligands, or other bioactive molecules.

3. Use in Palladium-Catalyzed Cross-Coupling Reactions

While not a primary focus of these notes, it is worth mentioning that the N-H bond in this compound could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. These structures are of interest in materials science for their electronic and photophysical properties.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of N-benzyl-N-phenyloxolan-3-amine (N-Alkylation)

This protocol describes the N-alkylation of this compound with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-